molecular formula C17H14O7 B017676 Prudomestin CAS No. 3443-28-5

Prudomestin

Cat. No. B017676
CAS RN: 3443-28-5
M. Wt: 330.29 g/mol
InChI Key: HLSIOUXODPWHFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prudomestin is a flavonoid compound derived from the heartwood of Prunus domestica, commonly known as the plum tree. It is identified for its chemical structure and potential applications in various fields, excluding its drug usage and side effects. Prudomestin's relevance spans across various scientific domains due to its unique chemical and physical properties (Parmar et al., 1992).

Synthesis Analysis

The synthesis of Prudomestin involves selective demethylation processes. Specifically, the synthesis has been achieved through oxidative demethylation using nitric acid, yielding Prudomestin along with other compounds. This method highlights the intricate steps involved in the compound's production, emphasizing the complexity of synthesizing such flavonoids (Krishnamurti et al., 1966).

Molecular Structure Analysis

The definitive structure of Prudomestin has been established through detailed molecular analysis. It features a planar structure with methyl groups projecting above and below this plane, emphasizing its unique molecular configuration. This structure is crucial for understanding the compound's interactions and potential chemical reactivity (Parmar et al., 1992).

Chemical Reactions and Properties

Prudomestin's chemical reactions and properties are influenced by its molecular structure. While specific reactions involving Prudomestin were not detailed in the available research, the study of related compounds and their synthetic pathways offers insights into the types of chemical reactions Prudomestin might undergo, such as oxidation and demethylation (Krishnamurti et al., 1966).

Physical Properties Analysis

The physical properties of Prudomestin, such as solubility, melting point, and crystalline structure, are essential for its application and handling. However, specific physical properties were not detailed in the research findings, suggesting a gap in the literature regarding these aspects of Prudomestin.

Chemical Properties Analysis

Prudomestin's chemical properties, including its reactivity, stability under various conditions, and interaction with other chemical entities, are fundamental to its applications in scientific research. The compound's planar structure and potential for hydrogen bonding play significant roles in its chemical behavior (Parmar et al., 1992).

Scientific Research Applications

  • Prudomestin as a Dihydroflavonol

    Prudomestin is identified as a dihydroflavonol isolated from the heartwood of Prunus domestica (Parmar et al., 1992). Additionally, it is described as a trihydroxy-8,4′-dimethoxyflavone found in plants (Krishnamurti et al., 1966).

  • Molecular Structure

    The molecule is characterized as planar with methyl groups projecting above and below the plane, and its major intermolecular force results from hydrogen bonding (Parmar et al., 1992).

  • Antiviral Activity

    Prudomestin has demonstrated antiviral activity against vaccinia virus, showing a specific activity order in comparison to other compounds (De Clercq & Shugar, 1975).

  • Therapeutic Potential

    Prunus nepalensis fruit extract, which contains prudomestin, has been shown to significantly improve hepatic injury and liver fibrosis in mice, suggesting its potential as a safe oral drug (Chaudhuri et al., 2015).

Safety And Hazards

Prudomestin is not classified as a hazardous substance or mixture . In case of skin contact, rinse skin thoroughly with large amounts of water . In case of eye contact, rinse out with plenty of water . If swallowed, wash out mouth with water .

properties

IUPAC Name

3,5,7-trihydroxy-8-methoxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-22-9-5-3-8(4-6-9)15-14(21)13(20)12-10(18)7-11(19)16(23-2)17(12)24-15/h3-7,18-19,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSIOUXODPWHFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318110
Record name Prudomestin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prudomestin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030811
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Prudomestin

CAS RN

3443-28-5
Record name Prudomestin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3443-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prudomestin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prudomestin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030811
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

209 - 210 °C
Record name Prudomestin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030811
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prudomestin
Reactant of Route 2
Prudomestin
Reactant of Route 3
Prudomestin
Reactant of Route 4
Prudomestin
Reactant of Route 5
Prudomestin
Reactant of Route 6
Prudomestin

Q & A

Q1: What is the structural characterization of Prudomestin?

A1: Prudomestin (3,5,7-Trihydroxy-8-methoxy-2-(4-methoxyphenyl)-4H1-benzopyran-4-one) possesses the molecular formula C17H14O7 and a molecular weight of 330.3 g/mol [, ]. It crystallizes in the triclinic space group P1 with unit cell dimensions: a = 6.579(5) Å, b = 8.441(7) Å, c = 13.893(14) Å, α = 101.92(9)°, β = 103.38(6)°, γ = 97.44(6)° [].

Q2: From which natural sources can Prudomestin be isolated?

A2: Prudomestin has been isolated from the heartwood of Prunus domestica Linn. (common plum) [, ] and the wood of Prunus mume Siebold et Zuccarini (Japanese apricot) [].

Q3: What is the significance of the methylation pattern in Prudomestin?

A3: Prudomestin, a flavonol glucoside, exhibits a distinct methylation pattern with methyl groups present at the 8 and 4' positions of the herbacetin nucleus []. This methylation pattern distinguishes it from other flavonoids and contributes to its unique properties.

Q4: What are the reported biological activities of Prudomestin?

A4: Prudomestin has demonstrated potent reactive oxygen species (ROS) inhibiting activity with an IC50 of 1.5 ± 0.3 µg/mL []. It also exhibits antioxidant activity with an IC50 of 26.96 ± 0.19 µg/mL [].

Q5: Has Prudomestin been investigated using computational chemistry techniques?

A5: Yes, in silico studies involving molecular docking simulations revealed that Prudomestin exhibits strong binding affinity to cyclooxygenase-2 (COX-2) with a binding energy of -8.6 kcal/mol, comparable to the standard ibuprofen (-7.7 kcal/mol) []. This suggests a potential mechanism for its observed anti-inflammatory activity.

Q6: What analytical techniques are used to characterize and quantify Prudomestin?

A6: Various analytical techniques have been employed to characterize Prudomestin. X-ray crystallography was used to determine its crystal structure []. Spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been utilized for structure elucidation and identification [, ]. Thin-layer chromatography (TLC) has been employed for the separation and purification of Prudomestin from plant extracts [].

Q7: Are there any known structural analogs of Prudomestin, and how do their activities compare?

A7: Dihydroprudomestin, a flavanonol glucoside, is a structural analog of Prudomestin found in Prunus mume. It shares the same methylation pattern but differs in the oxidation state of the heterocyclic C-ring []. A comparative analysis of their biological activities could provide insights into structure-activity relationships.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.